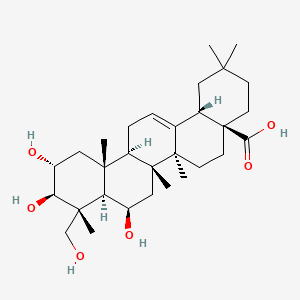
Terminolic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of triterpene acids, including terminolic acid, typically involves complex organic reactions that aim to replicate the compound's intricate molecular structure. Although specific synthesis pathways for terminolic acid are not detailed in the literature provided, the synthesis of related triterpene acids often involves steps such as oxidative coupling, rearrangements, and the formation of cyclic structures through controlled reactions. For example, the synthesis of actinophyllic acid showcases a methodology that could be analogous to terminolic acid synthesis, featuring key steps like intramolecular oxidative coupling and aza-Cope−Mannich rearrangement to assemble the core structure of the natural product’s unique ring system (Martin et al., 2008).
Molecular Structure Analysis
Terminolic acid's molecular structure is characterized by its trihydroxylated nature, indicative of the presence of three hydroxyl groups attached to its triterpene skeleton. This structural feature plays a crucial role in the compound's reactivity and interactions with other molecules. The structural analysis of related compounds, such as polyinosinic acid and polydeoxycytidylic acid complexes, reveals the importance of molecular orientation and intermolecular interactions in defining the properties and functionalities of such compounds (O'Brien & Macewan, 1970).
Chemical Reactions and Properties
Terminolic acid, like other triterpene acids, participates in various chemical reactions due to its functional groups. Its chemical reactivity includes potential for esterification, glycosylation, and oxidation reactions. The triterpene skeleton provides a versatile framework for chemical modifications, leading to diverse derivatives with varied biological activities. The synthesis and reactions of similar compounds provide insight into the reactivity of terminolic acid and its potential for generating novel compounds with significant biological activities (Eftekhari‐Sis & Zirak, 2017).
Physical Properties Analysis
The physical properties of terminolic acid, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of hydroxyl groups can affect the compound's polarity, impacting its solubility in various solvents. Although specific data on terminolic acid's physical properties were not found, the analysis of similar compounds' structures can provide valuable information on how structural features affect physical properties (Collins, Pilotti, & Wallis, 1992).
Chemical Properties Analysis
Terminolic acid's chemical properties, including acidity, reactivity with other chemical agents, and potential for forming derivatives, are central to its utility in research and applications. Its triterpene core and hydroxyl functionalities suggest that it could participate in a wide range of chemical transformations, offering pathways to synthesize new molecules with enhanced or targeted properties. Understanding the chemical properties of terminolic acid is essential for exploring its applications in chemistry and biology.
For more in-depth information and research insights, the following references provide a foundational understanding of terminolic acid and related compounds:
- (Collins, Pilotti, & Wallis, 1992)
- (Martin et al., 2008)
- (O'Brien & Macewan, 1970)
- (Eftekhari‐Sis & Zirak, 2017)
Aplicaciones Científicas De Investigación
Triterpene Acids in Terminalia Species
Terminolic acid is a tetrahydroxy acid predominantly found in Terminalia impediens and also detected as a minor constituent in T. complanata. It's significant for its unique chemical profile within the Terminalia species, adding to the diversity of trihydroxylated triterpene acids in these plants (Collins, Pilotti, & Wallis, 1992).
Role in Bacterial Pathogenesis and Protein Maturation
The study of terminomics, including the analysis of terminolic acid, has implications for understanding complex biological processes like inflammation and wound healing. This research is particularly relevant in understanding bacterial pathogenesis and protein maturation (Berry, Steele, Padula, & Djordjevic, 2016).
Isolation from Terminalia Macroptera and Bioactivity Assays
The isolation of terminolic acid from Terminalia macroptera's bark and its testing in various bioassays such as antibacterial, antifungal, and anthelmintic activities showcases its potential in medicinal applications. Its presence alongside other triterpenes in this species underlines its biological significance (Conrad et al., 1998).
Separation and Determination in Centella Asiatica
A method developed for the separation and determination of terminolic acid in Centella asiatica using high-performance liquid chromatography highlights the significance of terminolic acid in medicinal plant research. This methodological advancement aids in better understanding the chemical composition of such plants (Pan et al., 2007).
Chemical Analysis and Bioactivities in Terminalia Macroptera
The study on Terminalia macroptera from Eastern Chad identified compounds like 23-O-galloyl-terminolic acid and highlighted its antibacterial properties. This research provides a deeper insight into the chemical profile and potential therapeutic uses of this plant (Chahad et al., 2021).
Inhibition of Nitric Oxide Production
Terminoside A, a triterpene containing terminolic acid, has been shown to inhibit nitric oxide production in murine macrophages. This finding is significant for understanding the anti-inflammatory properties of terminolic acid derivatives (Ali et al., 2003).
Safety And Hazards
When handling Terminolic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
(4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)9-11-30(24(35)36)12-10-28(5)17(18(30)13-25)7-8-21-26(3)14-20(33)23(34)27(4,16-31)22(26)19(32)15-29(21,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20+,21+,22+,23-,26+,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQVFXZQPGAVAM-GGVBUJAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3C1=CC[C@H]4[C@]2(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terminolic acid | |
CAS RN |
564-13-6 | |
| Record name | Terminolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERMINOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z1542R0IT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3S,4S,5R,6S,8S,9S,10S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1253803.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253804.png)
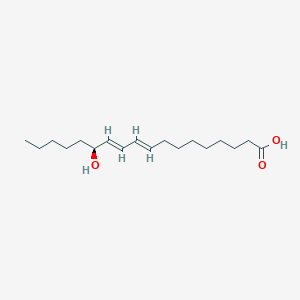

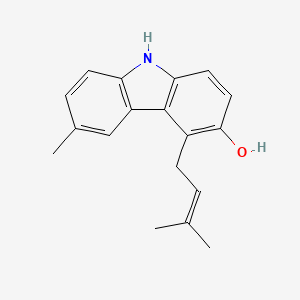
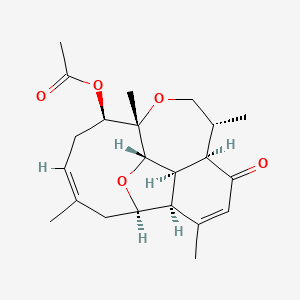
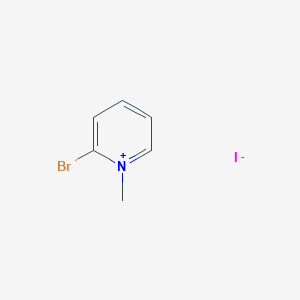
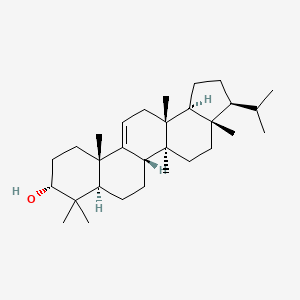
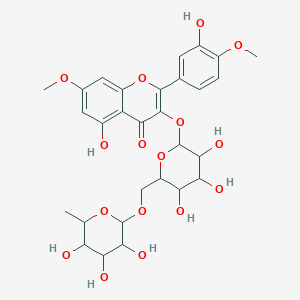
![5,7,18-Trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B1253818.png)
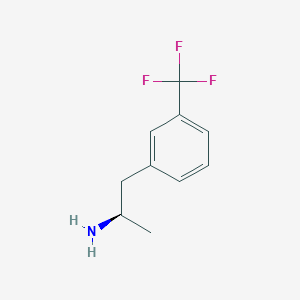
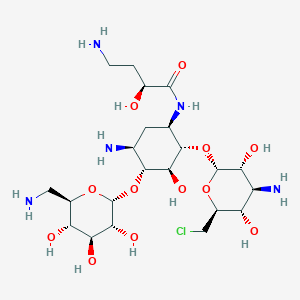
![methyl (2R,4R,6S,12R)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1253825.png)
![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1253826.png)